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Abstract

VPA-985, also known as Lixivaptan, is a potent and selective, orally active, non-peptide
antagonist of the vasopressin V2 receptor. Initially investigated for the treatment of
hyponatremia, its development was later redirected towards Autosomal Dominant Polycystic
Kidney Disease (ADPKD) before being discontinued. This document provides a comprehensive
technical overview of VPA-985, consolidating available preclinical and clinical data,
experimental protocols, and the underlying mechanism of action.

Introduction

Arginine vasopressin (AVP), an antidiuretic hormone, plays a crucial role in regulating water
and solute balance by acting on the vasopressin V2 receptor (V2R) in the renal collecting
ducts.[1][2] Inappropriate secretion or activity of AVP can lead to fluid retention and
hyponatremia, and has been implicated in the progression of Autosomal Dominant Polycystic
Kidney Disease (ADPKD) through cyclic adenosine monophosphate (CAMP)-mediated cyst
growth.[3][4] VPA-985 (Lixivaptan) was developed as a selective antagonist of the V2 receptor
to counteract these effects.[5]

Chemical and Physical Properties
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Property Value Reference
N-[3-chloro-4-(6,11-
dihydropyrrolo[2,1-c]

IUPAC Name \benzodiazepine-5-

carbonyl)phenyl]-5-fluoro-2-

methylbenzamide

Molecular Formula C27H21CIFN302

Molar Mass 473.93 g-mol-1

CAS Number 168079-32-1

Synonyms VPA-985, WAY-VPA 985,

CRTX 080

Mechanism of Action

VPA-985 is a competitive antagonist of the vasopressin V2 receptor. By selectively blocking the

V2 receptor in the renal collecting duct principal cells, it inhibits the AVP-induced signaling

cascade. This prevents the activation of adenylyl cyclase, thereby reducing intracellular levels

of the second messenger cyclic adenosine monophosphate (CAMP). The subsequent decrease

in protein kinase A (PKA) activity prevents the phosphorylation of aquaporin-2 (AQP2) water

channels and their translocation to the apical membrane. This results in decreased water

reabsorption by the kidneys, leading to aquaresis—the excretion of electrolyte-free water.

Signaling Pathway

The following diagram illustrates the mechanism of action of VPA-985 in a renal collecting duct

cell.
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VPA-985 Mechanism of Action

Preclinical Data
In Vitro Studies

VPA-985 has demonstrated high affinity and selectivity for the human and rat V2 receptors.

Parameter Value Species Reference
IC50 1.2 nM Human V2 Receptor
IC50 2.3nM Rat V2 Receptor

In Vivo Studies: PCK Rat Model of ADPKD
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A key preclinical study evaluated the effect of VPA-985 in the Polycystic Kidney (PCK) rat, a
validated animal model for ADPKD.

e Animal Model: Male and female PCK rats, 4 weeks of age.
e Groups:
o Control: Standard rodent chow.
o Low Dose Lixivaptan: Rodent chow with 0.5% lixivaptan.
o High Dose Lixivaptan: Rodent chow with 1% lixivaptan.
e Treatment Duration: 8 weeks.

e Endpoints Measured:

[¢]

Kidney weight as a percentage of total body weight.

[e]

Kidney cystic score (histomorphometric analysis).

Renal cAMP levels.

o

Serum creatinine.

[¢]

[e]

24-hour urine output.
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PCK Rat Study Experimental Workflow

The low dose of lixivaptan showed significant efficacy in reducing the signs of polycystic
kidney disease in the PCK rat model.
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Result (Low Dose

Endpoint p-value Reference
vs. Control)
% Kidney )
_ _ 26% reduction <0.01
Weight/Body Weight
Kidney Cystic Score 54% reduction <0.001
Kidney cAMP Levels 23% reduction <0.05
Plasma Creatinine 13% reduction <0.001
24-hour Urine Output 3-fold increase Not specified

Clinical Development

VPA-985 was investigated in numerous clinical trials, initially for hyponatremia and
subsequently for ADPKD. The clinical development for ADPKD was ultimately discontinued.

Key Clinical Trials in ADPKD

This Phase 2, open-label study was designed to evaluate the pharmacokinetics,
pharmacodynamics, safety, and tolerability of multiple doses of lixivaptan in ADPKD subjects
with varying degrees of chronic kidney disease (CKD1, CKD2, or CKD3).

This was a pivotal Phase 3, two-part, double-blind, placebo-controlled, randomized trial
designed to assess the efficacy and safety of lixivaptan in a broad population of adult
participants with ADPKD.

e Part 1: 1-year double-blind, placebo-controlled phase.
e Part 2: 1-year open-label phase.

o Primary Objective: To demonstrate the efficacy of lixivaptan in slowing the decline in kidney
function as measured by the difference in estimated glomerular filtration rate (eGFR)
between the lixivaptan-treated and placebo-treated participants.

This was a Phase 3, open-label, repeat-dose study to assess the liver safety, non-liver safety,
and efficacy of lixivaptan in participants who had previously experienced liver chemistry test
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abnormalities while being treated with tolvaptan.

Clinical Trial Workflow (ACTION Study - Part 1)

(Screening of ADPKD Patients)
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ACTION Study (Part 1) Workflow

Experimental Protocols
Competitive cAMP Accumulation Assay

This protocol is representative of the method used to determine the in vitro antagonist activity

of VPA-985 at the V2 receptor.

e Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human
vasopressin V2 receptor.
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e Materials:
o Cell culture medium (e.g., DMEM with 10% FBS).
o White, opaque 384-well microplates.

o Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent
cAMP degradation.

o VPA-985 (Lixivaptan) and a reference V2 receptor agonist (e.g., Arginine Vasopressin or
dDAVP).

o CAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
e Procedure:

o Cell Plating: Seed the HEK293-V2R cells into the 384-well plates and incubate overnight
to allow for cell attachment.

o Compound Preparation: Prepare serial dilutions of VPA-985. Prepare a fixed concentration
of the V2 receptor agonist (typically at its EC80 concentration).

o Antagonist Pre-incubation: Remove the culture medium and add assay buffer containing
the PDE inhibitor. Add the VPA-985 dilutions to the appropriate wells and pre-incubate for
a specified time (e.g., 15-30 minutes) at 37°C.

o Agonist Stimulation: Add the fixed concentration of the V2 receptor agonist to all wells
except the negative control.

o Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow
for cAMP accumulation.

o Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration
according to the instructions of the chosen cAMP detection Kit.

o Data Analysis: Plot the signal (which is inversely proportional to the amount of cCAMP in
competitive assays) against the concentration of VPA-985. Fit the data to a sigmoidal
dose-response curve to determine the IC50 value.
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Discontinuation of Development

In June 2022, Centessa Pharmaceuticals announced the discontinuation of the clinical
development of lixivaptan for ADPKD. This decision was based on a reassessment of the
drug's commercial potential and incremental development challenges following the observation
of elevated liver enzymes (ALT and AST) in a subject in the ALERT study.

Conclusion

VPA-985 (Lixivaptan) is a well-characterized, potent, and selective vasopressin V2 receptor
antagonist. Preclinical studies demonstrated its potential to ameliorate the progression of
polycystic kidney disease in a relevant animal model. However, despite reaching Phase 3
clinical trials for ADPKD, its development was halted due to safety concerns and a
reassessment of its risk-benefit profile. The data and protocols summarized in this document
provide a valuable technical resource for researchers and drug developers in the fields of
nephrology, endocrinology, and GPCR pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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